

# Preclinical Profile of SB03178: A Novel FAP-Targeted Radiotheranostic for Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB03178   |           |
| Cat. No.:            | B12382268 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**SB03178** is a novel radiotheranostic agent built on a benzo[h]quinoline framework, designed to target Fibroblast Activation Protein-α (FAP-α). FAP-α is a cell-surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy tissues makes it a highly attractive target for both diagnostic imaging and targeted radionuclide therapy. **SB03178** can be chelated with either the positron-emitting radionuclide Gallium-68 (<sup>68</sup>Ga) for PET imaging ([<sup>68</sup>Ga]Ga-**SB03178**) or the therapeutic beta-emitter Lutetium-177 (<sup>177</sup>Lu) for targeted radiotherapy ([<sup>177</sup>Lu]Lu-**SB03178**). This document provides a comprehensive overview of the preclinical data for **SB03178** in various cancer models.

## Core Mechanism of Action: FAP-α Signaling

Fibroblast Activation Protein- $\alpha$  plays a critical role in tumorigenesis through its influence on the tumor microenvironment. As a serine protease, FAP- $\alpha$  is involved in the remodeling of the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis. Furthermore, FAP- $\alpha$  activity is linked to the activation of key signaling pathways, including Transforming Growth Factor-beta (TGF- $\beta$ ), which in turn promotes angiogenesis, cell proliferation, and immune evasion. The targeting of FAP- $\alpha$  by **SB03178** allows for the precise delivery of a diagnostic or therapeutic payload to the tumor stroma, disrupting these pro-tumorigenic processes.





Click to download full resolution via product page

Caption: FAP-α Signaling Pathway in the Tumor Microenvironment.

### **Quantitative Preclinical Data**

The preclinical efficacy of **SB03178** has been evaluated in a FAP-overexpressing human embryonic kidney cell line (HEK293T:hFAP) xenograft mouse model. The following tables summarize the key quantitative findings from these studies.

**In Vitro Binding Affinity** 

| Compound      | IC <sub>50</sub> (nM)             |
|---------------|-----------------------------------|
| natGa-SB03178 | ~17-fold lower than natGa-SB04033 |
| natGa-SB04033 | (Reference Compound)              |





Ex Vivo Biodistribution of [68Ga]Ga-SB03178 in HEK293T:hEAP Tumor-Bearing Mice

| Organ   | % Injected Dose per Gram (%ID/g) at 1-hour post-injection |
|---------|-----------------------------------------------------------|
| Tumor   | Significantly Higher than [68Ga]Ga-SB04033                |
| Blood   | Low                                                       |
| Heart   | Low                                                       |
| Lungs   | Low                                                       |
| Liver   | Low                                                       |
| Spleen  | Low                                                       |
| Kidneys | Moderate (primary route of clearance)                     |
| Muscle  | Very Low                                                  |
| Bone    | Very Low                                                  |

Tumor-to-Background Ratios of [68Ga]Ga-SB03178 at 1-

hour post-injection

| Ratio           | Value                        |
|-----------------|------------------------------|
| Tumor-to-Blood  | Superior to [68Ga]Ga-SB04033 |
| Tumor-to-Muscle | Superior to [68Ga]Ga-SB04033 |
| Tumor-to-Bone   | Superior to [68Ga]Ga-SB04033 |

Tumor Retention of [177Lu]Lu-SB03178 in HEK293T:hFAP

**Tumor-Bearing Mice** 

| Time Point        | Tumor Uptake (%ID/g) |
|-------------------|----------------------|
| Early Time Points | High Uptake          |
| Later Time Points | Sustained Uptake     |



Note: Specific numerical values for %ID/g and tumor-to-background ratios from the primary publication were not available in the public domain at the time of this review. The tables reflect the qualitative descriptions of superior performance compared to the reference compound as reported in the study by Bendre et al., 2024.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of **SB03178**.

#### **Animal Models**

- Cell Line: HEK293T cells stably transfected to overexpress human FAP-α (HEK293T:hFAP).
- Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma mice).
- Tumor Implantation: Subcutaneous injection of a suspension of HEK293T:hFAP cells into the flank of the mice. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.

### PET Imaging with [68Ga]Ga-SB03178

The workflow for Positron Emission Tomography (PET) imaging is designed to visualize the in vivo distribution of the radiotracer.





Click to download full resolution via product page

Caption: Experimental Workflow for PET Imaging.

- Radiotracer Administration: Mice were intravenously injected with a saline solution of [68Ga]Ga-**SB03178**. The exact injected dose was not specified in the available literature.
- Uptake Period: Following injection, animals were allowed a 60-minute uptake period.
- Imaging: Mice were anesthetized and placed in a small-animal PET/CT scanner. Static PET scans were acquired, followed by a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis: PET images were reconstructed and analyzed to determine the tracer uptake in the tumor and various organs, typically quantified as the percentage of the injected dose per gram of tissue (%ID/g).



#### **Ex Vivo Biodistribution Studies**

Ex vivo biodistribution provides a more precise quantification of radiotracer accumulation in tissues.



Click to download full resolution via product page

Caption: Experimental Workflow for Ex Vivo Biodistribution.

- Radiotracer Administration: A cohort of tumor-bearing mice was intravenously injected with a known amount of [68Ga]Ga-**SB03178** or [177Lu]Lu-**SB03178**.
- Euthanasia and Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), mice were euthanized. The tumor and major organs (blood, heart, lungs, liver,



spleen, kidneys, muscle, bone, etc.) were collected.

- Measurement of Radioactivity: The wet weight of each tissue sample was recorded. The radioactivity in each sample was measured using a gamma counter.
- Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ and the tumor.

#### Tumor Retention Studies with [177Lu]Lu-SB03178

These studies are crucial for therapeutic agents to ensure prolonged exposure of the tumor to radiation.

- Radiotracer Administration: Tumor-bearing mice were injected with a therapeutic dose of [177Lu]Lu-SB03178.
- Longitudinal Imaging: SPECT/CT imaging was performed at multiple time points post-injection (e.g., 24, 48, 72, 96 hours) to monitor the retention of the radiotracer in the tumor and clearance from other organs.
- Biodistribution: At the final time point, an ex vivo biodistribution study was conducted as described above to confirm the imaging data.

### Conclusion

The preclinical data for **SB03178** demonstrate its high potential as a FAP-targeted radiotheranostic agent. The Gallium-68 labeled counterpart, [<sup>68</sup>Ga]Ga-**SB03178**, exhibits high tumor uptake and excellent tumor-to-background contrast, making it a promising candidate for PET imaging of FAP-positive cancers. The Lutetium-177 labeled therapeutic, [<sup>177</sup>Lu]Lu-**SB03178**, shows high and sustained tumor retention, suggesting its potential for effective targeted radionuclide therapy. These encouraging preclinical findings support the further clinical development of the [<sup>68</sup>Ga]Ga-/[<sup>177</sup>Lu]Lu-**SB03178** theranostic pair for a wide range of FAP-expressing malignancies. Further studies are warranted to obtain more detailed quantitative data and to evaluate the therapeutic efficacy and safety profile of [<sup>177</sup>Lu]Lu-**SB03178** in various cancer models.

• To cite this document: BenchChem. [Preclinical Profile of SB03178: A Novel FAP-Targeted Radiotheranostic for Cancer]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12382268#preclinical-data-on-sb03178-in-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com